molecular formula C9H11BrN2O5 B1667946 5-Bromo-2'-deoxyuridine CAS No. 59-14-3

5-Bromo-2'-deoxyuridine

Cat. No.: B1667946
CAS No.: 59-14-3
M. Wt: 307.10 g/mol
InChI Key: WOVKYSAHUYNSMH-RRKCRQDMSA-N
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Mechanism of Action

Target of Action

5-Bromo-2’-deoxyuridine (BrdU) is a synthetic nucleoside analogue with a chemical structure similar to thymidine . The primary target of BrdU is the DNA of cells during the S phase of the cell cycle, when DNA replication occurs . During this phase, BrdU can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells .

Mode of Action

BrdU is incorporated into the DNA of cells during the S phase of the cell cycle . It substitutes for thymidine during DNA replication . This substitution occurs because BrdU, like thymidine, is a pyrimidine 2’-deoxyribonucleoside, and the cellular machinery involved in DNA replication cannot distinguish between the two . The only difference is that BrdU has a bromine atom instead of a methyl group at the 5’ position .

Biochemical Pathways

The incorporation of BrdU into DNA affects the normal biochemical pathways of DNA replication and repair . When BrdU is incorporated into DNA, it can cause mutations . Because it is neither radioactive nor myelotoxic at labeling concentrations, it is widely preferred for in vivo studies of cell proliferation .

Pharmacokinetics

It is known that brdu can be incorporated into the dna of cells during the s phase of the cell cycle . The rate at which this occurs depends on the rate of cell division and the concentration of BrdU in the environment .

Result of Action

The incorporation of BrdU into DNA allows for the identification of cells that have recently undergone DNA replication or repair . This is because BrdU can be detected with antibodies specific for BrdU using techniques such as immunohistochemistry or immunofluorescence . Therefore, BrdU is commonly used to study cell proliferation in living tissues .

Action Environment

The action of BrdU is influenced by various environmental factors. For example, the rate of BrdU incorporation into DNA can be affected by the concentration of BrdU in the environment . Additionally, the detection of BrdU in DNA can be influenced by the techniques used and the specificity and sensitivity of the antibodies used for detection .

Biochemical Analysis

Biochemical Properties

5-Bromo-2’-deoxyuridine is selectively incorporated into cell DNA during the S phase of the cell cycle . It is used as a thymidine analogue to facilitate the identification of DNA synthesis in suspensions of cells, cell smears, and tissue sections .

Cellular Effects

The incorporation of 5-Bromo-2’-deoxyuridine into DNA can have detrimental effects on the proliferation and viability of different types of cells . It has been observed to suppress the division potential of yeast, showing morphology similar to senescent cells . In mammalian cells, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .

Molecular Mechanism

During the S phase of the cell cycle, when DNA replication occurs, 5-Bromo-2’-deoxyuridine can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . This incorporation can cause mutations, making the fate of postmitotic neurons more prone to unpredictable errors .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2’-deoxyuridine can change over time in laboratory settings. For example, it has been observed that the detrimental effects of the incorporation of 5-Bromo-2’-deoxyuridine into DNA on proliferation and viability of different types of cells can be influenced by the dosage and frequency of injections .

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-2’-deoxyuridine can vary with different dosages. For instance, a review has summarized and presented the effects of a pulse of 5-Bromo-2’-deoxyuridine, at doses ranging from 25 to 300 µg/g, or repeated injections .

Metabolic Pathways

5-Bromo-2’-deoxyuridine is involved in the DNA synthesis pathway, where it is incorporated into DNA in place of thymidine during the S phase of the cell cycle .

Transport and Distribution

The transport and distribution of 5-Bromo-2’-deoxyuridine within cells and tissues are closely tied to its role in DNA synthesis. It is incorporated into the DNA of cells during the S phase of the cell cycle, indicating that it is distributed wherever DNA synthesis is taking place .

Subcellular Localization

As 5-Bromo-2’-deoxyuridine is incorporated into DNA, its subcellular localization would be within the nucleus of the cell, where DNA replication takes place .

Scientific Research Applications

Broxuridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Broxuridine is similar to other halogenated nucleoside analogues, such as iododeoxyuridine and chlorodeoxyuridine. These compounds also incorporate into DNA in place of thymidine and are used in similar research applications . broxuridine is unique in its specific use as a radiosensitizer and its ability to release gene silencing caused by DNA methylation .

Similar compounds include:

Broxuridine’s unique properties and applications make it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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InChI

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
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InChI Key

WOVKYSAHUYNSMH-RRKCRQDMSA-N
Source PubChem
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Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O
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Molecular Formula

C9H11BrN2O5
Record name 5-BROMO-2'-DEOXYURIDINE
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DSSTOX Substance ID

DTXSID7033105
Record name 5-Bromo-2'-deoxyuridine
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Molecular Weight

307.10 g/mol
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Physical Description

5-bromo-2'-deoxyuridine is a white crystalline powder. (NTP, 1992)
Record name 5-BROMO-2'-DEOXYURIDINE
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Water 10 - 20 (mg/mL), Dimethylacetamide ~ 200 (mg/mL), 1 N NaOH > 400 (mg/mL), Dimethylsulfoxide ~ 160 (mg/mL), Acetone ~ 4 (mg/mL)
Record name 5-BROMO-2'-DEOXYURIDINE
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Mechanism of Action

The principal effects of BrdU in the animal body result from its incorporation into tissue DNA in place of thymidine (the 5-methyl analog of BrdU). Since chromosomal proteins have a greater affinity for BrdU-substituted DNA than for unsubstituted DNA, this results in a variety of chromosomal aberrations including chromosome lengthening, chromatid breakage, and effects on sister chromatid exchange frequency. Effects on meiosis as well as on mitosis have been reported., 5-Bromodeoxyuridine induces a senescence-like phenomenon in mammalian cells. This effect was dramatically potentiated by AT-binding ligands such as distamycin A, netropsin, and Hoechst 33258. The genes most remarkably affected by these ligands include the widely used senescence-associated genes and were located on or nearby Giemsa-dark bands of human chromosomes. /The authors/ hypothesize that AT-rich scaffold/nuclear matrix attachment region sequences are involved in this phenomenon. In fact, upon substitution of thymine with 5-bromouracil, a rat S/MAR sequence reduced its degree of bending and became insensitive to cancellation of the bending by distamycin A. The S/MAR sequence containing 5-bromouracil also bound more tightly to nuclear scaffold proteins in vitro and this binding was not inhibited by distamycin A. Under the same conditions, the S/MAR sequence containing thymine easily dissociated from the nuclear scaffold proteins. Taken together, the synergistic induction of the genes may be explained not only by opening of condensed chromatin by distamycin A but also by increase in the binding of 5-bromouracil-containing S/MAR sequences to the nuclear scaffolds., An ectopic gene integrated in the host genome is occasionally silenced due to a position effect of its adjacent chromatin structure. /The authors/ found that 5-bromodeoxyuridine clearly activated such a transgene in HeLa cells. The transgene was also activated to various degrees by inhibitors of histone deacetylase, DNA topoisomerases, or DNA methyltransferase. The peptide antibiotic distamycin A potentiated markedly the effect of 5-bromodeoxyuridine. Transient expression of an artificial AT-hook protein termed MATH20 also potentiated its effect although significantly activated the transgene alone. Since distamycin A and MATH20 are able to displace histone H1 and other DNA-binding proteins bound to specific AT-rich sequences by a dominant, mutually exclusive fashion, these results suggest that 5-bromodeoxyuridine targets such an AT-rich sequence located adjacent to the silenced transgene, resulting in chromatin accessibility., 5-Bromodeoxyuridine (BrdU) universally induces a senescence-like phenomenon in mammalian cells. To assess this phenomenon at the level of gene expression, /the authors/ constructed a PCR-based subtractive cDNA library enriched for mRNA species that immediately increase by administration of BrdU to HeLa cells. Candidate cDNA clones were isolated by differential colony hybridization, and then positive clones were identified by Northern blot analysis. Sequencing analysis revealed that the identified cDNA species were classified into three groups: widely used senescence-markers, known species whose relevance to senescence is yet to be reported, and known or novel ESTs. As expected, the majority of them showed an increase in expression in senescent human diploid fibroblasts. These results suggest that similar mechanisms operate in the regulation of BrdU-induced genes and senescence-associated genes., For more Mechanism of Action (Complete) data for BROMODEOXYURIDINE (7 total), please visit the HSDB record page.
Record name BROMODEOXYURIDINE
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Color/Form

Crystals from absolute ethanol

CAS No.

59-14-3
Record name 5-BROMO-2'-DEOXYURIDINE
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Record name 5-Bromo-2′-deoxyuridine
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Record name Broxuridine [INN:JAN]
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Melting Point

365 to 369 °F (NTP, 1992), 187-189 °C
Record name 5-BROMO-2'-DEOXYURIDINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Bromo-2'-deoxyuridine (BrdU) interact with its target in cells?

A1: BrdU is a thymidine analog that competes with thymidine for incorporation into the DNA of replicating cells. [, , ] This incorporation disrupts DNA structure and function, ultimately leading to cell death or growth arrest. [, , , ]

Q2: What are the downstream effects of BrdU incorporation into DNA?

A2: BrdU incorporation can lead to several downstream effects:

  • Radiosensitization: BrdU-substituted DNA is more susceptible to damage from ionizing radiation. [, ]
  • Cell cycle arrest: BrdU can induce cell cycle arrest, particularly in the S-phase of the cell cycle. [, , ]
  • Apoptosis: BrdU can trigger programmed cell death (apoptosis) in some cell types. [, , ]
  • Perturbation of differentiation: BrdU can disrupt normal cellular differentiation processes, as observed in wool follicle cells. []

Q3: Does BrdU affect all cell types equally?

A3: No, the effects of BrdU can be cell type-specific. For instance, BrdU treatment of human leukemic HL-60 cells showed selective apoptosis in replicating cells when treated with the topoisomerase I inhibitor camptothecin, while hyperthermia-induced apoptosis showed no such selectivity. []

Q4: Are the effects of BrdU incorporation reversible?

A4: The effects of BrdU can be reversible to some extent. Studies on wool follicle bulb cell differentiation and fiber length growth rate showed reversibility after BrdU treatment cessation. []

Q5: What is the molecular formula and weight of BrdU?

A5: The molecular formula of BrdU is C9H11BrN2O5 and its molecular weight is 307.1 g/mol.

Q6: Does BrdU possess any catalytic properties?

A6: BrdU is not known to have catalytic properties. Its primary mode of action is through incorporation into DNA, disrupting cellular processes rather than catalyzing reactions.

Q7: What are the main applications of BrdU in biological research?

A7: BrdU is widely used in biological research for:

  • Cell proliferation assays: BrdU incorporation is a standard method for measuring DNA synthesis and cell proliferation rates. [, , , ]
  • Cell cycle analysis: BrdU can be used to study cell cycle progression and identify cells in specific phases of the cycle. [, , ]
  • Cell lineage tracing: BrdU labeling can track the fate of dividing cells and their progeny in vivo. [, ]
  • Radiosensitization studies: BrdU is used in research exploring the mechanisms of radiosensitization and potential cancer therapies. [, ]
  • Developmental biology: BrdU labeling helps investigate cell division and differentiation patterns during development. [, , ]

Q8: Have computational methods been employed to study BrdU?

A10: While computational studies on BrdU itself are not extensively discussed in the provided papers, researchers utilize computational modeling to understand the interaction of cyclic dipeptide amphiphiles (CDPAs) with BrdU for drug delivery applications. []

Q9: What are the formulation strategies for improving BrdU stability, solubility, and bioavailability?

A9: The provided papers primarily focus on BrdU's biological applications and do not delve into detailed formulation strategies for the compound.

Q10: What are the SHE regulations and responsible practices for handling BrdU?

A10: Although not explicitly mentioned, standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with BrdU.

Q11: What cell-based assays are commonly used to study BrdU activity?

A11: Various cell-based assays are utilized to assess BrdU effects, including:

  • Proliferation assays: Measure BrdU incorporation into DNA to assess cell division rates. [, , , ]
  • Cell cycle analysis: Analyze DNA content and BrdU incorporation to determine cell cycle distribution. [, , ]
  • Apoptosis assays: Detect apoptotic markers like DNA fragmentation to assess BrdU-induced cell death. [, , ]

Q12: What animal models are used in BrdU research?

A16: Several animal models are employed in BrdU studies, including mice, rats, rabbits, and chicks, to investigate its effects on various tissues and systems. [, , , , , , ]

Q13: What are the known toxicological and safety concerns associated with BrdU?

A13: While the papers focus on the research applications of BrdU, it's crucial to note that it is a potentially hazardous substance and should be handled with appropriate safety precautions.

Q14: What drug delivery strategies are being explored for BrdU?

A19: One study highlights the investigation of cyclic dipeptide amphiphiles (CDPAs) as potential drug delivery vehicles for BrdU, aiming to improve its delivery to specific targets. []

Q15: Are there any biomarkers associated with BrdU efficacy or toxicity?

A15: The papers do not extensively discuss specific biomarkers for BrdU efficacy or toxicity.

Q16: What analytical techniques are used to characterize and quantify BrdU?

A16: Common analytical methods for BrdU include:

  • Gas chromatography-mass spectrometry (GC-MS): Used to measure BrdU incorporation into DNA and analyze its metabolism. [, ]
  • Immunohistochemistry: Detects BrdU incorporated into DNA using specific antibodies, allowing visualization of proliferating cells in tissue sections. [, , , , ]
  • Flow cytometry: Quantifies BrdU incorporation in individual cells within a population, enabling cell cycle analysis and sorting. [, , ]
  • Immunofluorescence microscopy: Visualizes BrdU-labeled cells using fluorescently tagged antibodies. [, , ]

Q17: What is the environmental impact of BrdU and its degradation?

A17: The papers primarily focus on the biological applications of BrdU and do not provide details on its environmental impact or degradation.

Q18: Are there any alternatives or substitutes for BrdU in research?

A23: While not extensively discussed in the provided papers, alternative thymidine analogs like EdU (5-ethynyl-2'-deoxyuridine) are available, offering advantages in certain applications. []

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